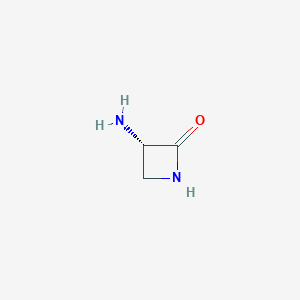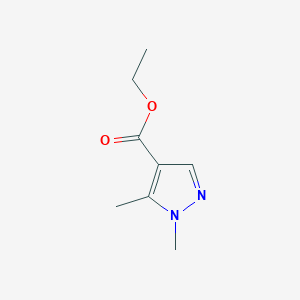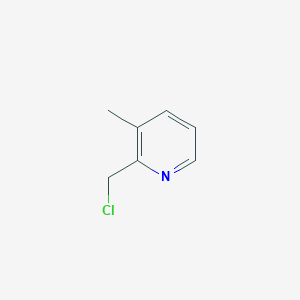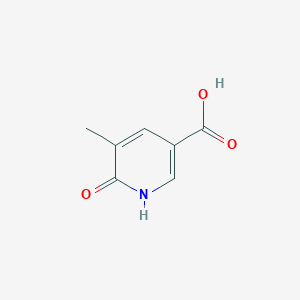
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Descripción general
Descripción
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is derived from Cordyceps bassiana, a species of Cordyceps known for its anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities . It targets to block AP-1-mediated luciferase activity, suggesting it has an anti-inflammatory function .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid include a molecular weight of 153.13500, a density of 1.381g/cm3, and a boiling point of 329.6ºC at 760mmHg .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and similar compounds have been synthesized for various purposes. A study by Maryasov et al. (2021) involved the synthesis of similar 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids and their methyl esters through the reaction of methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide (Maryasov et al., 2021).
Biological Evaluation and Applications
- The compound and its derivatives have been explored for their potential biological activities. El-Sehrawi et al. (2015) synthesized novel derivatives of 6-oxo-pyridine-3-carboxamide, which were evaluated as antibacterial and antifungal agents, indicating the potential medical applications of these compounds (El-Sehrawi et al., 2015).
Applications in Material Science
- 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its derivatives also find applications in material science. For instance, the synthesis of functionalized 6-oxo-1,6-dihydropyridines, as presented by Kumar et al. (2013), suggests the versatility of these compounds in creating materials with specific properties (Kumar et al., 2013).
Potential in Drug Development
- The compound's structure has been used in the development of novel pharmaceuticals. For example, Mosti et al. (1992) explored the synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters, highlighting the compound's relevance in medicinal chemistry (Mosti et al., 1992).
Safety And Hazards
The safety data sheet for 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid indicates that it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). Precautionary statements include avoiding inhalation of dust/vapor and contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
5-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)3-8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMBPQCQDHMSEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495831 | |
| Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
CAS RN |
66909-27-1 | |
| Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





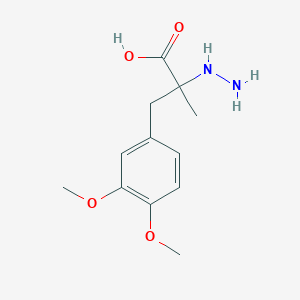

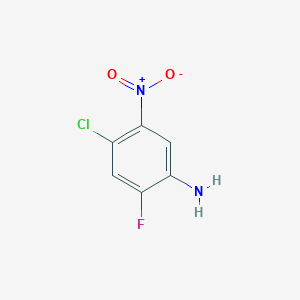

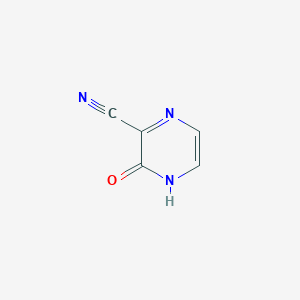
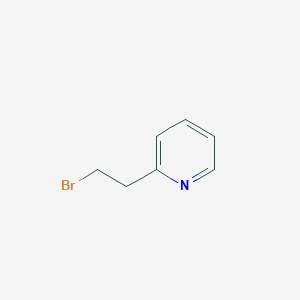

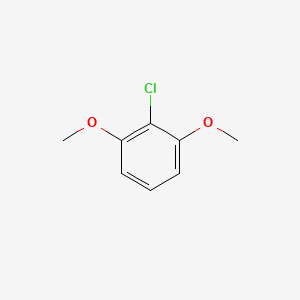
![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)
